molecular formula C8H5F5 B1439506 1-(1,1-Difluoroethyl)-2,4,5-trifluorobenzene CAS No. 1138445-28-9

1-(1,1-Difluoroethyl)-2,4,5-trifluorobenzene

Cat. No.: B1439506
CAS No.: 1138445-28-9
M. Wt: 196.12 g/mol
InChI Key: NMFBJPHGESOGSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1,1-Difluoroethyl)-2,4,5-trifluorobenzene is a fluorinated aromatic compound characterized by a benzene ring substituted with three fluorine atoms at the 2-, 4-, and 5-positions and a 1,1-difluoroethyl group at the 1-position. The strategic placement of fluorine atoms and the difluoroethyl substituent endows this compound with unique electronic and steric properties, making it a candidate for applications in pharmaceuticals, agrochemicals, and materials science. Fluorine’s high electronegativity and small atomic radius enhance the compound’s metabolic stability and lipophilicity, which are critical in drug design .

Properties

IUPAC Name

1-(1,1-difluoroethyl)-2,4,5-trifluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F5/c1-8(12,13)4-2-6(10)7(11)3-5(4)9/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMFBJPHGESOGSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=C(C=C1F)F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301258865
Record name 1-(1,1-Difluoroethyl)-2,4,5-trifluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301258865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1138445-28-9
Record name 1-(1,1-Difluoroethyl)-2,4,5-trifluorobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1138445-28-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(1,1-Difluoroethyl)-2,4,5-trifluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301258865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Preparation of 2,4,5-Trifluorobenzene Core

Several patented methods describe efficient routes to 2,4,5-trifluorobenzene, which is the aromatic backbone for the target compound.

2.1 Diazotization and High-Temperature Cracking (Pintsch Reaction)

  • Starting from 3,4-difluoroaniline, a salt-forming reaction with fluoroboric acid is performed at 0–45 °C.
  • Diazotization with sodium nitrite forms a fluoboric acid diazonium salt.
  • Under solvent-free conditions, the diazonium salt undergoes high-temperature cracking at 80–300 °C to yield 1,2,4-trifluorobenzene with high purity (≥98%).
  • This method is industrially favorable due to mild conditions, cost-effectiveness, and simple operation.

2.2 Multi-Step Fluorination Starting from Dichlorobenzene Derivatives

  • 2,4-dichlorobenzene derivatives undergo nitration, fluorination, hydrogenation, and diazotization steps to introduce fluorine atoms at desired positions.
  • For example, nitration of 2,4-dichlorobenzene with mixed acid (nitric and sulfuric acid) at controlled temperature yields nitro intermediates.
  • Subsequent fluorination with potassium fluoride in aprotic solvents (e.g., sulfolane or dimethyl sulfoxide) under catalysis of quaternary ammonium salts introduces fluorine atoms to form trifluoronitrobenzene intermediates.
  • Hydrogenation reduces nitro groups to amines, which are then diazotized and deaminated to yield trifluorobenzene.

Table 1: Key Reaction Conditions for 2,4,5-Trifluorobenzene Core Preparation

Step Reagents/Conditions Temperature (°C) Notes
Salt formation 3,4-Difluoroaniline + Fluoroboric acid 0–45 Formation of diazonium salt
Diazotization Sodium nitrite 0–45 Formation of fluoboric acid diazonium
Cracking (Pintsch) Solvent-free, heat 80–300 High purity trifluorobenzene
Nitration Mixed acid (HNO3 + H2SO4) 25–60 On 2,4-dichlorobenzene
Fluorination KF + phase transfer catalyst in sulfolane/DMSO 100–200 Quaternary ammonium salt catalysis
Hydrogenation H2 + catalyst (e.g., Pd/C) Ambient to 60 Reduction of nitro to amino group
Diazotization & Deamination Nitroso sulfuric acid + sodium hypophosphite + Cu catalyst Ambient Conversion of amine to trifluorobenzene

Introduction of the 1,1-Difluoroethyl Group

The difluoroethyl substituent is introduced onto the trifluorobenzene ring via difluoroalkylation reactions, which have been developed extensively in recent years.

3.1 Transition Metal-Catalyzed Difluoroethylation

  • Nickel-catalyzed cross-coupling reactions between arylboronic acids and difluoroalkyl chlorides (e.g., chlorodifluoroethane) are effective for installing the 1,1-difluoroethyl group.
  • Typical reaction conditions involve NiCl2(PPh3)3 as catalyst, bipyridine or phosphine ligands, base such as K2CO3, and polar aprotic solvents like dimethoxyethane (DME).
  • The reaction is conducted under nitrogen atmosphere at elevated temperatures (~110 °C) for several hours to afford the difluoroethylated product with good yield.

3.2 Reaction Scheme Example

  • Arylboronic acid (2,4,5-trifluorophenylboronic acid) + chlorodifluoroethane
  • Ni catalyst + ligand + base in DME solvent
  • Heat at 110 °C for 5 hours
  • Purification by silica gel chromatography yields 1-(1,1-difluoroethyl)-2,4,5-trifluorobenzene

Summary of Preparation Methodology

Stage Starting Material Key Reagents/Conditions Outcome/Notes
Trifluorobenzene core synthesis 3,4-Difluoroaniline or 2,4-dichlorobenzene Diazotization + Pintsch cracking or multi-step nitration/fluorination/hydrogenation High purity 2,4,5-trifluorobenzene
Difluoroethylation 2,4,5-Trifluorophenylboronic acid NiCl2(PPh3)3 catalyst, chlorodifluoroethane, base, DME, 110 °C, 5 h This compound

Research Findings and Considerations

  • The high-temperature cracking of diazonium salts (Pintsch reaction) is a robust and scalable method for trifluorobenzene preparation with purity >98%, suitable for industrial scale.
  • Multi-step fluorination routes provide versatility but require careful control of reaction conditions and catalysts, such as quaternary ammonium salts and potassium fluoride, to achieve selective fluorination.
  • Transition metal-catalyzed difluoroethylation reactions have demonstrated efficient installation of difluoroalkyl groups under mild conditions with good yields, expanding the toolbox for late-stage fluorination of aromatic compounds.
  • Avoidance of harsh reagents like anhydrous aluminum trichloride and use of safer catalysts enhance the industrial applicability of these methods.

Chemical Reactions Analysis

1-(1,1-Difluoroethyl)-2,4,5-trifluorobenzene undergoes various chemical reactions, including:

Scientific Research Applications

Medicinal Chemistry

1-(1,1-Difluoroethyl)-2,4,5-trifluorobenzene is utilized in the development of pharmaceuticals. Its structural characteristics allow it to modulate biological activities effectively.

  • Case Study : Research indicates that difluoroethylated compounds can enhance the efficacy of drugs by improving their metabolic stability and bioavailability. For instance, fluorinated analogs of existing drugs often show increased potency against specific biological targets due to their ability to mimic natural substrates while resisting enzymatic degradation.

Material Science

The compound is also significant in material science for synthesizing advanced materials with enhanced properties.

  • Applications :
    • Thermal Stability : The presence of multiple fluorine atoms contributes to increased thermal stability, making it suitable for high-performance materials.
    • Resistance to Degradation : Fluorinated compounds are known for their resistance to chemical degradation, which is beneficial in coatings and other applications requiring durability .
PropertyDescription
Thermal StabilityEnhanced due to fluorination
Chemical ResistanceHigh resistance to degradation

Chemical Biology

In chemical biology, this compound serves as a valuable probe for studying molecular interactions.

  • Application : It can be used to investigate the binding affinities of various biomolecules, allowing researchers to explore enzyme-substrate interactions and receptor-ligand dynamics. The difluoroethyl group can mimic other functional groups, facilitating studies on how structural variations affect biological activity .

Comparison with Similar Compounds

Substituent Effects: Difluoroethyl vs. Bromomethyl/Methyl Groups

The substituent at the 1-position significantly influences reactivity and application:

  • 1-(1,1-Difluoroethyl)-2,4,5-trifluorobenzene: The 1,1-difluoroethyl group introduces strong electron-withdrawing effects, reducing electron density on the aromatic ring and enhancing resistance to electrophilic substitution.
  • 1-(Bromomethyl)-2,4,5-trifluorobenzene: The bromomethyl group serves as a versatile alkylation agent in drug synthesis (e.g., S-217622) due to its leaving-group capability.
  • 1-Methyl-2,4,5-trifluorobenzene : A methyl group offers minimal electron-withdrawing effects, making the compound more reactive toward electrophiles. This simplicity is advantageous in materials science but less suited for drug intermediates requiring metabolic stability .

Table 1: Substituent Comparison

Compound Substituent Electronic Effect Steric Hindrance Common Applications
1-(1,1-Difluoroethyl)-2,4,5-TFB 1,1-Difluoroethyl Strong EWG Moderate Pharmaceuticals
1-(Bromomethyl)-2,4,5-TFB Bromomethyl Moderate EWG High Synthetic intermediates
1-Methyl-2,4,5-TFB Methyl Weak EDG Low Materials science

EWG = Electron-Withdrawing Group; EDG = Electron-Donating Group

Fluorine Positional Isomerism

The positions of fluorine atoms on the benzene ring critically modulate electronic properties:

  • 2,4,5-Trifluorobenzene Derivatives : This configuration creates an asymmetric electron distribution, resulting in a high dipole moment (~2.5 D) and enhanced polarity. Such polarity improves solubility in polar solvents and binding specificity in biological targets .
  • 2,4,6-Trifluorobenzene Derivatives: Symmetric fluorine placement reduces dipole moments (near zero), favoring applications requiring non-polar interactions, such as liquid crystals .
  • 1,3,5-Trifluorobenzene : The fully symmetric arrangement eliminates dipole moments entirely, making it ideal for applications requiring isotropic electronic properties .

Table 2: Fluorine Position Impact

Compound Fluorine Positions Dipole Moment (D) Key Property Application Example
1-(1,1-Difluoroethyl)-2,4,5-TFB 2,4,5 ~2.5 High polarity, bioactivity Antiviral drug intermediates
2,4,6-Trifluorobenzene 2,4,6 ~0.1 Symmetry, low polarity Liquid crystals
1,3,5-Trifluorobenzene 1,3,5 0.0 Isotropic electronic distribution Solvent additives

Biological Activity

1-(1,1-Difluoroethyl)-2,4,5-trifluorobenzene is an organic compound characterized by its unique trifluorobenzene structure and difluoroethyl substituent. This compound has garnered attention in medicinal chemistry and chemical biology due to its potential biological activity and applications in drug development.

  • Molecular Formula : C8_8H5_5F5_5
  • Molecular Weight : 196.12 g/mol
  • CAS Number : 1138445-28-9

The compound's structure allows for various chemical reactions, including substitution and addition reactions, which are critical in its biological activity modulation .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The difluoroethyl group mimics other functional groups, influencing the activity of target molecules through:

  • Nucleophilic and Electrophilic Substitution : The compound can replace hydrogen atoms in biological substrates, altering their function.
  • Oxidation and Reduction : These reactions can lead to the formation of metabolites with distinct biological activities .

Medicinal Chemistry

The compound is under investigation for its potential as a pharmaceutical agent. Its ability to modulate biological activity makes it a candidate for developing treatments targeting various diseases. Research indicates that similar difluoroethylated compounds have shown promise in treating conditions related to voltage-gated ion channels .

Chemical Biology

In chemical biology, this compound serves as a probe for studying biological interactions at the molecular level. Its unique electronic properties allow researchers to explore complex biochemical pathways .

Study on Insecticidal Activity

A study focused on the larvicidal activity of compounds similar to this compound against Aedes aegypti, a vector for several viral diseases. While this study did not directly evaluate our compound, it highlighted the significance of fluorinated aromatic compounds in developing effective insecticides. For instance:

  • Compound Tested : 3,4-(methylenedioxy) cinnamic acid
  • LC50 Value : 28.9 ± 5.6 μM
  • Control (Temephos) : LC50 < 10.94 μM

This underscores the potential of fluorinated compounds in pest control applications .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it can be compared with other difluoroethylated aromatics:

Compound NameStructure ComplexityBiological Activity Potential
1-(1,1-Difluoroethyl)-benzeneLowModerate
1-(1,1-Difluoroethyl)-4-fluorobenzeneModerateHigh
1-(1,1-Difluoroethyl)-2,3,4,5-tetrafluorobenzeneHighVery High

The arrangement of fluorine atoms significantly influences the stability and reactivity of these compounds .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 1-(1,1-difluoroethyl)-2,4,5-trifluorobenzene, and how are yields optimized?

  • Methodology : The compound is often synthesized via alkylation or substitution reactions. For example, 1-(bromomethyl)-2,4,5-trifluorobenzene (CAS 157911-56-3) serves as a key intermediate. Alkylation of precursor molecules (e.g., compound 9 in Scheme 3 of ) with this bromide in acetonitrile (MeCN) at 80°C under basic conditions (K₂CO₃) achieves yields >90% . Optimization involves controlling reaction time, temperature, and stoichiometric ratios of reagents.
  • Yield Enhancement : highlights diazotization and electrophilic substitution steps for fluorinated benzene derivatives, emphasizing the use of catalysts (e.g., AlCl₃) and purification via hydrolysis/decarboxylation to reduce byproducts.

Q. How is the structural integrity of this compound confirmed in synthetic workflows?

  • Analytical Techniques : Nuclear Magnetic Resonance (¹H/¹³C NMR) is standard for confirming regiochemistry and substitution patterns. For example, in , NMR data validated the absence of undesired isomers in 2,4,5-trifluorobenzene derivatives. Mass spectrometry (MS) and X-ray crystallography (as in ) provide additional confirmation of molecular geometry and purity .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Hazard Mitigation : The compound’s brominated and fluorinated analogs (e.g., 2,4,5-trifluorobenzyl bromide) are corrosive and lachrymatory, requiring inert atmosphere handling (N₂/Ar), fume hoods, and PPE (gloves, goggles) . notes a boiling point of ~175°C and recommends storage at 2–8°C under inert gas to prevent decomposition.

Advanced Research Questions

Q. How do electronic and steric effects influence the regioselectivity of reactions involving this compound?

  • Mechanistic Insight : The electron-withdrawing nature of fluorine substituents directs electrophilic attacks to less fluorinated positions. For instance, in , alkylation at the benzylic position proceeds efficiently due to reduced steric hindrance from the 1,1-difluoroethyl group. Computational studies (e.g., DFT) could model charge distribution to predict reactivity .
  • Case Study : demonstrates that substituting bromine with triazole units requires careful base selection (e.g., LHMDS) to avoid side reactions at fluorinated sites .

Q. What strategies are employed to resolve contradictions in spectroscopic data for fluorinated aromatic intermediates?

  • Data Reconciliation : Discrepancies in NMR shifts may arise from dynamic fluorine effects or solvent interactions. For example, used decoupling techniques to distinguish overlapping ¹⁹F signals. Cross-validation with HPLC-MS or IR spectroscopy helps resolve ambiguities .
  • Impurity Profiling : notes that trace brominated byproducts (e.g., dibromo derivatives) can skew analytical results. Column chromatography or recrystallization in non-polar solvents (hexane/EtOAc) improves purity .

Q. How is this compound utilized in the synthesis of bioactive molecules, such as SARS-CoV-2 protease inhibitors?

  • Application in Drug Development : and detail its role in synthesizing S-217622 (Ensitrelvir), a non-covalent 3CL protease inhibitor. The difluoroethyl group enhances metabolic stability, while the trifluorobenzene moiety improves target binding affinity. Key steps include sequential deprotection and functional group interconversion (e.g., SEt to indazole substitution) .
  • Deuterated Derivatives : describes deuterium incorporation at the benzylic position to study metabolic pathways, using NaH/CD₃I for isotopic labeling .

Q. What computational methods are used to predict the physicochemical properties of fluorinated analogs?

  • In Silico Tools : Molecular dynamics (MD) simulations and COSMO-RS predict solubility and partition coefficients (logP). compares trifluoro-methylated analogs to assess steric effects on reactivity. Software like Gaussian or Schrödinger Suite models electrostatic potentials to guide synthetic design .

Methodological Challenges and Solutions

Q. How are reaction conditions optimized to minimize defluorination during synthesis?

  • Mitigation Strategy : Defluorination is common under acidic or high-temperature conditions. uses trifluoroacetic acid (TFA) at room temperature for deprotection to preserve fluorine substituents. Alternatively, mild bases (K₂CO₃) in polar aprotic solvents (DMF) reduce side reactions .

Q. What advanced purification techniques are effective for isolating high-purity this compound?

  • Purification Workflow : Preparative HPLC with C18 columns separates closely eluting fluorinated byproducts. achieved >95% purity via sodium hydroxide hydrolysis followed by acidification, leveraging differential solubility of carboxylated intermediates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(1,1-Difluoroethyl)-2,4,5-trifluorobenzene
Reactant of Route 2
Reactant of Route 2
1-(1,1-Difluoroethyl)-2,4,5-trifluorobenzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.